- Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic FrameworksACS Omega, 2021, 6(20), 13240-13259,
Cas no 93-97-0 (Benzoic anhydride)

Benzoic anhydride structure
Nome do Produto:Benzoic anhydride
Benzoic anhydride Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic anhydride
- benzoyl benzoate
- Benzoic acid, anhydride (9CI)
- Benzoic anhydride (8CI)
- Benzoyl anhydride
- Bis(phenylcarbonyl)ether
- NSC 37116
- Benzoic anhydride,98%
-
- MDL: MFCD00003073
- Inchi: 1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
- Chave InChI: CHIHQLCVLOXUJW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)OC(C1C=CC=CC=1)=O
- BRN: 516726
Propriedades Computadas
- Massa Exacta: 226.06300
- Massa monoisotópica: 226.062994
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 245
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- XLogP3: 3.2
- Superfície polar topológica: 43.4
Propriedades Experimentais
- Cor/Forma: White prismatic crystals. Sensitive to moisture.
- Densidade: 1.199 g/mL at 25 °C(lit.)
- Ponto de Fusão: 38-42 °C (lit.)
- Ponto de ebulição: 158°C/1mmHg(lit.)
- Ponto de Flash: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Índice de Refracção: nD15 1.57665
- Solubilidade: 0.01g/l (experimental)
- Coeficiente de partição da água: 0.01 g/L
- PSA: 43.37000
- LogP: 2.68380
- Merck: 1092
- Sensibilidade: Moisture Sensitive
- FEMA: 2684
- Solubilidade: Soluble in ethanol, chloroform, acetone, ethyl acetate, benzene, toluene, xylene, ether, glacial acetic acid and acetic anhydride, slightly soluble in petroleum ether, almost insoluble in water. It is stable in aqueous solution and cold alkaline solution.
Benzoic anhydride Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Danger
- Declaração de perigo: H315,H318,H335
- Declaração de Advertência: P261,P280,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 37/38-41
- Instrução de Segurança: S26-S39-S37/39
- CÓDIGOS DA MARCA F FLUKA:10-21
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- TSCA:Yes
- Condição de armazenamento:0-10°C
- Termo de segurança:5.1
- Grupo de Embalagem:I; II; III
Benzoic anhydride Dados aduaneiros
- CÓDIGO SH:4002191900
- Dados aduaneiros:
China Customs Code:
4002191900
Benzoic anhydride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A253041-500g |
Benzoic anhydride |
93-97-0 | 95% | 500g |
$34.0 | 2025-02-21 | |
Enamine | EN300-19689-0.5g |
benzoyl benzoate |
93-97-0 | 93% | 0.5g |
$21.0 | 2023-11-13 | |
Enamine | EN300-19689-5.0g |
benzoyl benzoate |
93-97-0 | 93% | 5.0g |
$29.0 | 2023-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BE818-500g |
Benzoic anhydride |
93-97-0 | 98% | 500g |
¥373.0 | 2022-06-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115833-100g |
Benzoic anhydride |
93-97-0 | 95% | 100g |
¥32.0 | 2024-04-17 | |
abcr | AB109129-250 g |
Benzoic anhydride, 98%; . |
93-97-0 | 98% | 250 g |
€86.00 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14269-50g |
Benzoic anhydride, 98% |
93-97-0 | 98% | 50g |
¥246.00 | 2023-04-26 | |
BAI LING WEI Technology Co., Ltd. | 308434-100G |
Benzoic anhydride, 98% |
93-97-0 | 98% | 100G |
¥ 221 | 2022-04-26 | |
Ambeed | A253041-25g |
Benzoic anhydride |
93-97-0 | 95% | 25g |
$5.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020043-100g |
Benzoic anhydride |
93-97-0 | 98% | 100g |
¥67 | 2024-05-20 |
Benzoic anhydride Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassate(1-), aqua(nitrato-κO,κO′)bis[(2-pyridinecarboxylato-κN1,κO2)cuprate]bi… Solvents: Acetonitrile ; 20 min, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Triethylamine , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C → 25 °C; 5 min, 25 °C
Referência
- Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3NTetrahedron Letters, 2016, 57(3), 325-328,
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
1.2 Reagents: Triethylamine ; 5 min, 0 °C
1.3 Reagents: Benzylamine ; 0 °C → rt; 10 min, rt
Referência
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2RSC Advances, 2015, 5(33), 25789-25793,
Synthetic Routes 5
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Pyridine , Methanesulfonyl chloride Solvents: Toluene ; 4 h, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
1.2 Reagents: 1-Butyl-3-methylimidazolium hexafluorophosphate , 1-(Carboxymethyl)-3-methylimidazolium tetrafluoroborate ; 30 min, rt
Referência
- Carboxyl-functional ionic liquids as scavengers: case studies on benzyl chloride, amines, and methanesulfonyl chlorideJournal of Combinatorial Chemistry, 2006, 8(5), 636-638,
Synthetic Routes 7
Condições de reacção
1.1 Catalysts: Trichloroisocyanuric acid Solvents: Dichloromethane ; 1 - 2 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
Referência
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Thionyl chloride , Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Referência
- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionTetrahedron Letters, 1986, 27(41), 4937-40,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: 2,6-Lutidine , Carbon tetrabromide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ; 12 h, 25 - 30 °C
Referência
- Synthesis of symmetric anhydrides using visible light-mediated photoredox catalysisOrganic & Biomolecular Chemistry, 2012, 10(23), 4509-4511,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 2.5 h, 50 °C; 0.5 h, 50 °C
Referência
- An efficient method for preparation of acyl chlorides and symmetrical anhydrides from carboxylic acids with BTC/DMFJournal of the Chemical Society of Pakistan, 2012, 34(4), 1003-1006,
Synthetic Routes 11
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer Solvents: Dichloromethane
Referência
- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Synthetic Routes 13
Condições de reacção
1.1 Solvents: Toluene ; 100 atm, rt; 2 h, 260 - 270 °C
Referência
- Transition Metal Catalyst-Free and Radical Initiator-Free Carbonylation of Aryl IodidesIndustrial & Engineering Chemistry Research, 2016, 55(17), 4830-4835,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; 3 h, reflux
Referência
- Reaction of chlorides of phosphoric, sulfonic, and carboxylic acids on solid potassium carbonate surface under PTC circumstancesHeteroatom Chemistry, 2004, 15(6), 447-450,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium carbonate hydroxide Solvents: Tetrahydrofuran ; 25 °C; 24 h, 25 °C
Referência
- Preparation of carboxylic acid anhydride by catalytic reaction of dihydrocarbyl dicarbonate and carboxylic acid, and preparation of carboxylic acid ester from the same and alcohol, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condições de reacção
Referência
- Deoxygenation of amine N-oxides or C-nitroso compounds by dialkyl sulfoxylatesJournal of Organic Chemistry, 1978, 43(6), 1267-8,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
1.2 Reagents: Pyridine Solvents: Toluene ; 0 °C
1.3 20 °C; 2 h, reflux
Referência
- Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden RacemisationSynthesis, 2019, 51(5), 1263-1272,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Dabco ; 6 min, rt
Referência
- An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditionsSynthetic Communications, 2002, 32(1), 23-30,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 1.5 h, rt
Referência
- Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersSynthesis, 2007, (22), 3489-3496,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: 1,1′-Oxalyldi(imidazole) Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
1.2 Reagents: Methanesulfonic acid Solvents: Acetonitrile
Referência
- A convenient one-stage synthesis of carboxylic acid anhydrides using 1,1'-oxalyldiimidazoleChemical & Pharmaceutical Bulletin, 1987, 35(3), 1262-5,
Benzoic anhydride Raw materials
- 2-Methylpropanoic acid
- Sodium 4-fluorobenzoate
- 2,5-Diphenyloxazole
- Benzoic acid
- Iodobenzene
- Benzoyl chloride
- Benzaldehyde
Benzoic anhydride Preparation Products
Benzoic anhydride Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:93-97-0)Benzoic anhydride
Número da Ordem:sfd2962
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
(CAS:93-97-0)
Número da Ordem:SFD1078
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:02
Preço ($):
Benzoic anhydride Literatura Relacionada
-
1. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091
-
Kazushi Arata Green Chem. 2009 11 1719
-
3. Organic chemistry
-
4. On the mechanism of peracid oxidation of α-diketones to acid anhydrides: an 17O and 18O isotope studyPaul M. Cullis,John R. P. Arnold,Michael Clarke,Rachel Howell,Miguel DeMira,Matthew Naylor,Dave Nicholls J. Chem. Soc. Chem. Commun. 1987 1088
-
Abdallah G. Mahmoud,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro Dalton Trans. 2021 50 6109
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Tiancheng Chemical (Jiangsu) Co., Ltd
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